molecular formula C26H18 B1592823 9-(Biphenyl-4-yl)anthracene CAS No. 323195-31-9

9-(Biphenyl-4-yl)anthracene

Cat. No. B1592823
M. Wt: 330.4 g/mol
InChI Key: ZPLVQJGIYNHPIG-UHFFFAOYSA-N
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Description

9-(Biphenyl-4-yl)anthracene, also known as 9-BPA, is an organic compound belonging to the anthracene family. It is a white, crystalline solid with a molecular weight of 266.33 g/mol and a melting point of 175-176 °C. 9-BPA is a synthetic compound with a wide range of applications in scientific research, including its use in organic synthesis, as a photosensitizer, and in photochemistry. This compound has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

1. Photophysical and Electrochemical Properties

  • Application Summary : Anthracene-based derivatives, including 9-(Biphenyl-4-yl)anthracene, have been synthesized and their photophysical and electrochemical properties have been studied .
  • Methods of Application : These compounds were synthesized by the Suzuki/Sonogashira cross-coupling reactions. They were characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
  • Results : All the compounds exhibited high thermal stability and blue emission with a high quantum yield. The decomposition temperatures of these compounds increased as the number of substituents increased .

2. Fluorescence Emitters for Biomedical Applications

  • Application Summary : Anthracene derivatives have been explored as potential fluorescence emitters for biomedical applications .
  • Methods of Application : Two novel anthracene derivatives were synthesized, and detailed photo-physical and biological investigations were carried out using a variety of spectroscopy techniques .
  • Results : The results revealed that the molecules have intramolecular charge transfer (ICT) properties. The photo-physical properties are strongly cyano-dependent. Both of the compounds showed great potential in cellular imaging of HDFa cells .

properties

IUPAC Name

9-(4-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLVQJGIYNHPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622187
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-([1,1'-Biphenyl]-4-yl)anthracene

CAS RN

323195-31-9
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sivasakthikumaran, M Nandakumar… - The Journal of …, 2012 - ACS Publications
A ZnBr 2 -mediated regioselective annulation of unsymmetrical 1,2-diarylmethinedipivalates in DCM at room temperature led to the formation of annulated arenes and heteroarenes. …
Number of citations: 29 pubs.acs.org

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